molecular formula C22H23N3O5S B2955247 Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946243-42-1

Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2955247
CAS No.: 946243-42-1
M. Wt: 441.5
InChI Key: VTXIJTCKEHPVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (hereafter referred to as the target compound) is a quinazoline derivative synthesized via multi-step organic reactions. Its core structure includes a tetrahydroquinazoline scaffold with a 4-oxo-2-thioxo moiety, a 7-carboxylate ester group, and a 4-((4-methoxybenzyl)amino)-4-oxobutyl side chain.

The synthesis of the target compound involves the formation of a methyl ester at the 7-position of the quinazoline core (as described for Compound 17 in ), followed by the introduction of the 4-((4-methoxybenzyl)amino)-4-oxobutyl side chain. Key steps include nucleophilic substitution and condensation reactions, with intermediates characterized by melting points (e.g., 218.2–220.2°C for Compound 16) and high-resolution mass spectrometry (HRMS) .

Properties

CAS No.

946243-42-1

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5

IUPAC Name

methyl 3-[4-[(4-methoxyphenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H23N3O5S/c1-29-16-8-5-14(6-9-16)13-23-19(26)4-3-11-25-20(27)17-10-7-15(21(28)30-2)12-18(17)24-22(25)31/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,31)

InChI Key

VTXIJTCKEHPVKS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on anticancer effects, antibacterial properties, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound can be characterized by its intricate structure, which incorporates several functional groups that may contribute to its biological activities. The molecular formula is C19H22N2O4SC_{19}H_{22}N_2O_4S, and it has a molecular weight of approximately 378.45 g/mol. The presence of the thioxo group and the tetrahydroquinazoline moiety is particularly noteworthy for its potential interactions in biological systems.

In Vitro Studies

Recent studies have demonstrated that derivatives of similar structures exhibit significant anticancer activity. For instance, compounds structurally related to this compound were tested against various cancer cell lines using the MTT assay.

CompoundCell LineIC50 (µM)Reference
7bMCF-715
8aMCF-712

These studies indicate that compounds with similar structural features could inhibit cell proliferation effectively.

The proposed mechanisms for the anticancer activity include apoptosis induction and cell cycle arrest. The compounds may interact with specific signaling pathways involved in cell growth and survival, leading to enhanced apoptosis in cancer cells.

Antibacterial Activity

The compound's antibacterial properties have been evaluated against various bacterial strains. In a comparative study, it was found that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like ampicillin.

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Bacillus cereus8

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. It was tested against several fungal strains with varying degrees of effectiveness.

FungusMIC (µg/mL)Reference
Candida albicans10
Aspergillus niger20

Such findings highlight the broad-spectrum potential of this compound in treating infections caused by both bacteria and fungi.

Case Studies and Research Findings

A recent case study involving a series of synthesized quinazoline derivatives indicated that modifications at specific positions significantly influenced their biological activities. The introduction of methoxy groups and variations in side chains were linked to enhanced anticancer and antimicrobial activities.

Comparison with Similar Compounds

Structural Features

The target compound belongs to the quinazoline-4(3H)-one family, which is modified at the 2-, 3-, and 7-positions. Key structural analogs include:

Compound Name Substituents at Key Positions Molecular Formula Melting Point (°C) Reference
Target Compound 2-thioxo, 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl), 7-carboxylate C₂₃H₂₄N₄O₆S Not reported
Compound 17 () 2-thioxo, 7-carboxylate C₁₀H₉N₂O₃S Not reported
Compound 33 () 2-((4-(trifluoromethyl)benzyl)thio), 7-carboxylic acid C₁₇H₁₂F₃N₂O₃S 273.0 (decomp.)
Compound 47 () 2-((2-chlorobenzyl)thio), 7-carbonyl-piperazine C₂₆H₂₈ClN₄O₄S Not reported

Key Observations :

  • The target compound distinguishes itself with a 4-methoxybenzyl-substituted amide side chain at the 3-position, which may enhance lipophilicity and binding affinity compared to simpler analogs like Compound 15.
  • Compound 33 () replaces the thioxo group with a trifluoromethylbenzylthio moiety, significantly altering electronic properties and thermal stability (higher decomposition temperature: 273.0°C) .
Physicochemical Properties
  • Solubility : The 7-carboxylate ester in the target compound likely improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., Compound 33).
  • Thermal Stability : The decomposition temperature of the target compound is expected to be lower than that of Compound 33 due to the absence of a robust trifluoromethyl group .
Bioactivity and Structure-Activity Relationships (SAR)

While explicit bioactivity data for the target compound is unavailable in the provided evidence, insights can be inferred from related quinazolines:

  • Enzyme Inhibition : Quinazoline derivatives, such as those in and , are frequently explored as inhibitors of enzymes like soluble epoxide hydrolase (sEH). The 4-oxo-2-thioxo moiety is critical for hydrogen bonding with catalytic residues .
  • Substituent Effects : The 4-methoxybenzyl group in the target compound may confer selectivity for hydrophobic enzyme pockets, whereas bulkier groups (e.g., trifluoromethyl in Compound 33) could enhance potency but reduce bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.